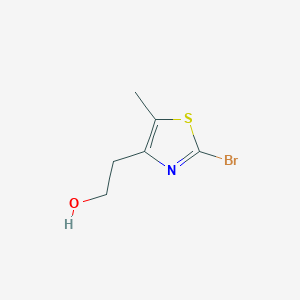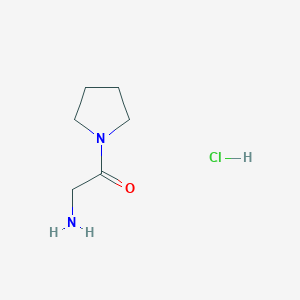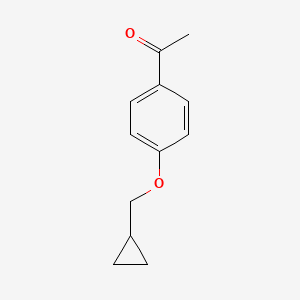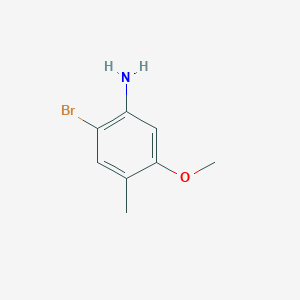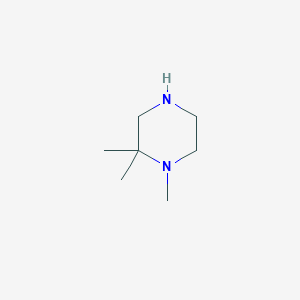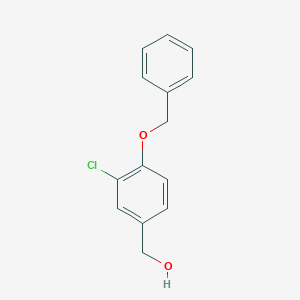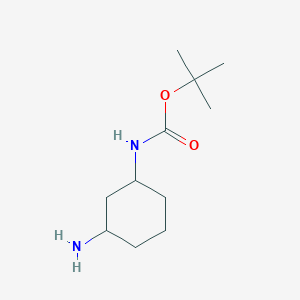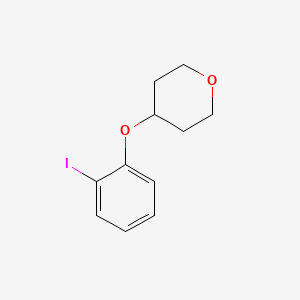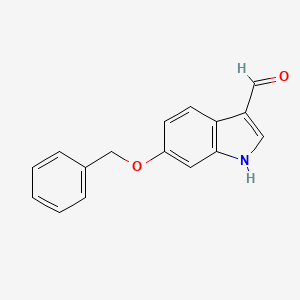
6-(benzyloxy)-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
6-(benzyloxy)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The compound is structurally related to other indole carbaldehydes, which are known to be versatile intermediates in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of indole derivatives can be complex due to the need for regioselective reactions. For instance, the synthesis of benzo[a]carbazoles, which are structurally related to 6-(benzyloxy)-1H-indole-3-carbaldehyde, can be achieved through Rh(III)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds, as demonstrated in a novel approach that features good functional group tolerance and high atom-efficiency . Although the specific synthesis of 6-(benzyloxy)-1H-indole-3-carbaldehyde is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. For example, the crystal and molecular structures of certain complexes derived from related ligands have been determined by single-crystal X-ray diffraction, which is a common technique for elucidating the structure of such compounds . The presence of substituents on the indole ring can significantly influence the molecular conformation and, consequently, the chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, often facilitated by their carbaldehyde group. The carbaldehyde group can act as a reactive site for nucleophilic addition or can form hydrazones with hydrazine derivatives, as seen in the synthesis of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone . The reactivity of the carbaldehyde group is essential for the synthesis of more complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 6-(benzyloxy)-1H-indole-3-carbaldehyde are influenced by their molecular structure. For instance, intramolecular hydrogen bonding and π-π stacking interactions can affect the compound's solubility, melting point, and crystal packing, as observed in the crystal structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde . These properties are important for the compound's stability, reactivity, and potential applications in drug design and material science.
Wissenschaftliche Forschungsanwendungen
1. Application in Pharmaceutical and Medicinal Chemistry
- Summary of the application: The compound is used in the synthesis of novel chalcones derivatives which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of application: The compound is synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or outcomes: The synthesized compounds were screened for antimicrobial activity .
2. Application in the Production of Liquid Crystals
- Summary of the application: The compound is used in the development of liquid crystalline materials from rod-like Schiff base .
- Methods of application: A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, are prepared and investigated in detail .
- Results or outcomes: The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials has been described .
3. Application in Antioxidant and Antimicrobial Activity
- Summary of the application: The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . These complexes have shown in vitro antioxidant and antimicrobial activity .
- Methods of application: Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results or outcomes: The synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The antimicrobial activity results showed that the complexes were more noxious than free Schiff base ligands .
4. Application in Biocatalyst Immobilization
- Summary of the application: The compound is used in the development of an aqueous-organic biphasic reaction system for efficient use of enzymes .
- Methods of application: An aqueous-organic biphasic system was created for an efficient use of this enzyme .
- Results or outcomes: This aqueous-organic biphasic system resulted in more efficiency in the reduction of ethyl-6-(benzyloxy)-3,5-dioxohexanoate than the simple aqueous system . The biphasic system presents excellent stereo selectivity resulting in high yield .
5. Application in Molecular Docking Studies
- Summary of the application: The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . These complexes have shown in vitro antioxidant, antimicrobial activity and molecular docking studies .
- Methods of application: Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results or outcomes: The synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The antimicrobial activity results showed that the complexes were more noxious than free Schiff base ligands .
6. Application in Catalytic Protodeboronation
- Summary of the application: The compound is used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .
- Methods of application: A radical approach is utilized for the catalytic protodeboronation of 1, 2 and 3 alkyl boronic esters . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or outcomes: The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-phenylmethoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKFCVCTRWNXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621502 | |
| Record name | 6-(Benzyloxy)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-1H-indole-3-carbaldehyde | |
CAS RN |
92855-64-6 | |
| Record name | 6-(Benzyloxy)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(benzyloxy)-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)



